Estatin B

Descripción

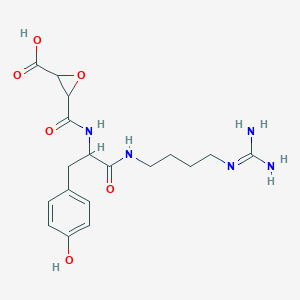

Structure

3D Structure

Propiedades

Número CAS |

106396-24-1 |

|---|---|

Fórmula molecular |

C18H25N5O6 |

Peso molecular |

407.4 g/mol |

Nombre IUPAC |

3-[[1-[4-(diaminomethylideneamino)butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C18H25N5O6/c19-18(20)22-8-2-1-7-21-15(25)12(9-10-3-5-11(24)6-4-10)23-16(26)13-14(29-13)17(27)28/h3-6,12-14,24H,1-2,7-9H2,(H,21,25)(H,23,26)(H,27,28)(H4,19,20,22) |

Clave InChI |

IVRMXEFFYRZNCU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O)O |

Sinónimos |

estatin B |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estatin B on Thiol Proteases

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Estatin B, a potent, naturally occurring inhibitor of thiol proteases. It details its molecular structure, mechanism of irreversible inhibition, known enzymatic targets, and the experimental protocols used for its characterization.

Introduction

This compound is a specific thiol (cysteine) protease inhibitor isolated from the culture filtrate of the thermophilic fungus Myceliophthora thermophila M4323.[1][2] Structurally, it is a peptide-like molecule belonging to the epoxysuccinyl class of inhibitors, which are known for their potent and irreversible mode of action against cysteine proteases.[2] Along with its analogue Estatin A, this compound has been identified as a specific inhibitor of plant-derived thiol proteases such as papain, ficin, and bromelain.[1][2] Its mechanism of action, centered on the covalent modification of the active site cysteine, makes it a valuable tool for studying protease function and a subject of interest in drug discovery.

Molecular Structure and Functional Moieties

The chemical structure of this compound is fundamental to its inhibitory activity. It is composed of three key moieties, each playing a distinct role in the interaction with the target protease. The molecular formula for this compound is C₁₈H₂₅N₅O₆.[2]

-

trans-Epoxysuccinic Acid: This moiety serves as the electrophilic "warhead" of the inhibitor. The strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of an irreversible covalent bond with the protease.

-

L-Tyrosine: This amino acid residue occupies the P2 position of the inhibitor, which corresponds to the S2 subsite in the active site cleft of the target protease. The nature of the P2 residue is often a key determinant of binding affinity and specificity among different cysteine proteases.

-

Agmatine: This decarboxylated arginine derivative occupies the P3 position, interacting with the S3 subsite of the protease.

Mechanism of Irreversible Covalent Inhibition

This compound functions as a mechanism-based, irreversible inhibitor. Its mode of action is analogous to that of the well-characterized epoxysuccinyl peptide E-64. The process involves a two-step mechanism: initial binding followed by irreversible covalent modification.

-

Initial Reversible Binding: this compound first binds to the active site of the thiol protease in a reversible manner. The L-Tyrosine and Agmatine moieties guide the inhibitor into the correct orientation within the enzyme's substrate-binding cleft (S-sites).

-

Nucleophilic Attack: The catalytic site of a thiol protease features a highly reactive thiolate anion (Cys⁻), which is formed by the deprotonation of the cysteine residue's thiol group by a nearby histidine residue. This thiolate anion acts as a potent nucleophile.

-

Covalent Bond Formation: The Cys⁻ thiolate attacks one of the electrophilic carbon atoms of the epoxide ring on the trans-epoxysuccinic acid warhead.

-

Irreversible Inhibition: This attack results in the opening of the epoxide ring and the formation of a stable, covalent thioether bond between the inhibitor and the catalytic cysteine residue. This modification permanently blocks substrate access to the active site, thereby irreversibly inactivating the enzyme.

References

An In-depth Technical Guide to Myceliostatin B: Discovery, Origin, and Anti-inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Myceliostatin B, a novel anti-inflammatory and antioxidant compound isolated from the thermophilic fungus Myceliophthora thermophila. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and visualizes its inhibitory effect on the NF-κB signaling pathway.

Discovery and Origin

Myceliostatin B was discovered during a screening for novel anti-inflammatory agents from microbial sources. It is a secondary metabolite produced by the thermophilic fungus Myceliophthora thermophila strain ATCC 42464.[1][2] The production of Myceliostatin B was found to be enhanced in a methionine-enriched culture medium, suggesting that methionine may serve as a precursor or an inducer for its biosynthesis. Myceliostatin B is structurally related to myceliothermophin, featuring an additional methylthio group.[1][2]

Fungal Strain: Myceliophthora thermophila ATCC 42464[1][3][4][5]

Culture Condition: Methionine-enriched medium[1][2]

Quantitative Data

The biological activity of Myceliostatin B has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Activity of Myceliostatin B on LPS-Induced Inflammatory Responses in RAW264.7 Macrophages

| Assay | Parameter | Myceliostatin B Concentration | Inhibition |

| NO Production | IC50 | Not explicitly stated in abstracts | Significant inhibition at non-toxic concentrations[1][2] |

| iNOS Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |

| IL-6 Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |

| IL-1β Expression | - | Not explicitly stated in abstracts | Inhibition observed[1][2] |

Table 2: Effect of Myceliostatin B on NF-κB Signaling

| Assay | Parameter | Myceliostatin B Concentration | Result |

| In situ NF-κB activity | - | Not explicitly stated in abstracts | Inhibition of upstream NF-κB activity[1][2] |

| In vitro NF-κB DNA binding | - | Not explicitly stated in abstracts | Direct inhibition of p65 binding to DNA[1][2] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of Myceliostatin B.

Fungal Culture and Myceliostatin B Production

-

Strain: Myceliophthora thermophila ATCC 42464 is maintained on a suitable solid medium and incubated at its optimal growth temperature of 45°C.

-

Production Medium: A liquid medium supplemented with methionine is used for the production of Myceliostatin B.

-

Fermentation: The fungus is cultured in the production medium under aerobic conditions with shaking for a specified period to allow for the accumulation of secondary metabolites.

-

Extraction: After fermentation, the culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude extract containing Myceliostatin B.

Isolation and Purification of Myceliostatin B

The crude extract is subjected to a series of chromatographic techniques to purify Myceliostatin B.

Caption: Workflow for the isolation and purification of Myceliostatin B.

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing anti-inflammatory activity are further purified by preparative HPLC on a C18 column to yield pure Myceliostatin B.

Anti-inflammatory Activity Assays

The anti-inflammatory effects of Myceliostatin B are assessed using the following in vitro assays with RAW264.7 macrophage-like cells.

-

Cell Culture: RAW264.7 cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

LPS-Induced Nitric Oxide (NO) Production Assay:

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of Myceliostatin B for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the amount of NO produced in the culture supernatant is measured using the Griess reagent.

-

-

Gene Expression Analysis (iNOS, IL-6, IL-1β):

-

Cells are treated with Myceliostatin B and/or LPS.

-

Total RNA is extracted, and cDNA is synthesized.

-

The expression levels of iNOS, IL-6, and IL-1β genes are quantified by real-time quantitative PCR (RT-qPCR).

-

NF-κB Inhibition Assays

-

In Situ NF-κB Activity Assay:

-

RAW264.7 cells are transfected with an NF-κB-dependent reporter plasmid (e.g., containing luciferase driven by an NF-κB promoter).

-

The cells are then treated with Myceliostatin B and stimulated with an NF-κB activator (e.g., TNF-α or LPS).

-

NF-κB transcriptional activity is determined by measuring the reporter gene expression (e.g., luciferase activity).

-

-

In Vitro NF-κB DNA Binding Assay:

-

This assay is performed in a cell-free system.

-

Purified recombinant p65 subunit of NF-κB is incubated with a labeled DNA probe containing the NF-κB binding consensus sequence in the presence or absence of Myceliostatin B.

-

The formation of the p65-DNA complex is analyzed by methods such as electrophoretic mobility shift assay (EMSA) or a plate-based assay.

-

Signaling Pathway Visualization

Myceliostatin B exerts its anti-inflammatory effects by directly inhibiting the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of Myceliostatin B in the NF-κB signaling pathway.

This guide provides a foundational understanding of Myceliostatin B for researchers and professionals in drug development. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to explore its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation of the Anti-Inflammatory Agent Myceliostatin from a Methionine-Enriched Culture of Myceliophthora thermophila ATCC 42464 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of genetic tools for Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Estatin B: A Technical Whitepaper on its Biological Activity as a Thiol Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estatin B, a natural product isolated from the thermophilic fungus Myceliophthora thermophila M4323, has been identified as a potent and specific inhibitor of thiol proteases. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a protease inhibitor. While specific quantitative inhibitory data remains proprietary to the original research, this guide synthesizes available information on its targets, its observed immunomodulatory effects, and provides generalized experimental protocols relevant to its study.

Introduction

This compound is a small molecule belonging to the class of thiol protease inhibitors. First described in 1989, it is known to selectively target cysteine proteases, a class of enzymes crucial in various physiological and pathological processes. The molecular formula of this compound is C18H25N5O6. Its specificity for thiol proteases such as papain, ficin, and bromelain, coupled with its observed effects on the immune system, makes it a molecule of interest for further investigation in drug discovery and immunology.

Protease Inhibition Profile

This compound exhibits a specific inhibitory activity against thiol proteases. These enzymes are characterized by a cysteine residue in their active site, which is essential for their catalytic activity.

Target Proteases

The primary targets of this compound that have been identified are:

-

Papain: A well-characterized cysteine protease derived from papaya.

-

Ficin: A cysteine protease obtained from the latex of fig trees.

-

Bromelain: An extract from the pineapple plant containing various thiol endopeptidases.

Quantitative Inhibition Data

A comprehensive search of publicly available literature did not yield specific quantitative inhibition data such as IC50 or Ki values for this compound against its target proteases. This information is likely contained within the full text of the original research publication which was not accessible. The following table is provided as a template for such data.

| Target Protease | Inhibitor | IC50 | Ki | Assay Conditions | Reference |

| Papain | This compound | N/A | N/A | Not Available | N/A |

| Ficin | This compound | N/A | N/A | Not Available | N/A |

| Bromelain | This compound | N/A | N/A | Not Available | N/A |

N/A: Not Available in searched resources.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for experiments relevant to the study of this compound's protease inhibitor activity.

General Thiol Protease Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a thiol protease like papain.

Materials:

-

Enzyme: Papain (or other target thiol protease)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate.

-

Inhibitor: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine and 2 mM EDTA.

-

Spectrophotometer or Fluorometer

Procedure:

-

Enzyme Activation: Prepare a stock solution of the thiol protease in the assay buffer. The presence of a reducing agent like L-cysteine is crucial to ensure the active site cysteine is in its reduced, active form.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions.

-

Assay Reaction: a. In a microplate well or cuvette, add the assay buffer. b. Add a specific volume of the this compound dilution (or solvent control). c. Add the activated enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the substrate.

-

Data Acquisition: a. If using a chromogenic substrate like BAEE, monitor the increase in absorbance at a specific wavelength over time. b. If using a fluorogenic substrate, measure the increase in fluorescence intensity over time.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. d. To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Workflow for Isolation and Characterization of this compound

The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product protease inhibitor like this compound from its microbial source.

Caption: A generalized workflow for the isolation and characterization of a natural product protease inhibitor.

Immunomodulatory Activity

A notable biological effect of this compound is its ability to suppress the production of IgE antibodies in mice, without affecting IgG levels. This suggests a specific interaction with the immune system, potentially at the level of B-cell activation or T-cell help.

Proposed Signaling Pathway for IgE Suppression

While the precise mechanism is yet to be elucidated, the inhibition of specific cysteine proteases by this compound may interfere with antigen processing and presentation, which are critical steps in the activation of T-helper cells that drive IgE production by B-cells. The following diagram proposes a hypothetical signaling pathway.

Caption: Hypothetical pathway for this compound's suppression of IgE production.

This proposed mechanism suggests that by inhibiting intracellular thiol proteases within antigen-presenting cells, this compound could alter the repertoire of antigenic peptides presented to T-helper cells, thereby skewing the immune response away from a Th2 phenotype that promotes IgE synthesis.

Conclusion

This compound is a specific thiol protease inhibitor with demonstrated biological activity. Its ability to selectively inhibit enzymes like papain, ficin, and bromelain, and its intriguing immunomodulatory effect on IgE production, highlight its potential as a lead compound for further research and development. The lack of publicly available quantitative data underscores the need for further studies to fully characterize its inhibitory potency and to elucidate the precise molecular mechanisms underlying its effects on the immune system. The experimental frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this fascinating natural product.

The Role of Statins in Modulating IgE Antibody Production in Murine Models: A Technical Overview

Introduction

This technical guide provides an in-depth analysis of the effects of the statin class of drugs on Immunoglobulin E (IgE) antibody production and allergic responses within murine models. While the initial query focused on "Estatin B," a comprehensive literature search did not yield specific data for a compound under that name in the context of IgE regulation. The available scientific literature, however, extensively covers the immunomodulatory properties of various statins, such as Fluvastatin, Simvastatin, and Lovastatin, on the pathways governing IgE synthesis and function. This document synthesizes the current understanding for researchers, scientists, and drug development professionals.

Statins are primarily known as inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Beyond their lipid-lowering effects, statins exhibit pleiotropic anti-inflammatory and immunomodulatory activities.[1] These effects are largely attributed to the inhibition of isoprenoid synthesis, which are essential for the post-translational modification and function of small GTP-binding proteins like Ras, Rho, and Rac that are critical for various cellular signaling pathways.[1] In the context of allergic inflammation, research in murine models has demonstrated the potential of statins to modulate IgE-mediated responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of different statins on various parameters related to IgE and allergic responses in murine models as reported in the cited literature.

Table 1: Effect of Statins on IgE Levels and Airway Inflammation in Ovalbumin (OA)-Sensitized Mice

| Statin | Mouse Strain | Dosage | Effect on Total/OA-specific IgE | Effect on Airway Eosinophilia | Source |

| Lovastatin | BALB/c | 4 mg/kg/day, i.p. | No significant effect | Ameliorated | [2] |

| Simvastatin | Not Specified | Not Specified | Reduced ovalbumin-specific IgE levels | Reduced | [1] |

Table 2: In Vitro Effects of Statins on Mast Cell Cytokine Production

| Statin | Cell Type | Concentration | Effect on IL-6 Production | Effect on TNF Production | Effect on IL-13 Production | Source |

| Fluvastatin | C57BL/6J BMMC | 10 µM | Decreased | Decreased | Decreased | [1] |

| Atorvastatin | C57BL/6J BMMC | 10 µM | No significant effect | No significant effect | No significant effect | [1] |

| Pravastatin | C57BL/6J BMMC | 10 µM | Slightly enhanced | Slightly enhanced | Slightly enhanced | [1] |

BMMC: Bone Marrow-Derived Mast Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the studies of statin effects on IgE in murine models.

Murine Model of Allergic Asthma

A common approach to induce an allergic asthmatic phenotype in mice involves sensitization and challenge with an allergen, frequently ovalbumin (OVA).[2][3]

-

Subjects: Male BALB/c mice are often used for these studies.[2]

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA in conjunction with an adjuvant like aluminum hydroxide (alum).[3] A typical protocol involves weekly injections for a period of three weeks.[4]

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.[2][4]

-

Statin Treatment: Statins, such as lovastatin, are administered systemically (e.g., 4 mg/kg/day, i.p.) prior to and during the antigen inhalation period.[2]

Measurement of IgE and Inflammatory Markers

-

Serum IgE Levels: Allergen-specific IgE levels in the serum are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[4] Microtiter plates are coated with the specific antigen (e.g., OVA), and bound IgE from serum samples is detected using an enzyme-conjugated anti-mouse IgE antibody.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: To assess airway inflammation, BAL fluid is collected. The fluid is then analyzed for inflammatory cell counts (e.g., eosinophils) and the levels of various cytokines and chemokines (e.g., IL-4, IL-13, eotaxin) using ELISA.[2]

In Vitro Mast Cell Activation

-

Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow.

-

Statin Treatment: BMMCs are pre-treated with various concentrations of statins for a specified period (e.g., 24 hours).[1]

-

Activation: The cells are then activated by cross-linking of the high-affinity IgE receptor (FcεRI).

-

Cytokine Measurement: The levels of secreted cytokines (e.g., IL-6, TNF, IL-13) in the culture supernatants are measured by ELISA.[1]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of statins on IgE production and allergic responses are mediated through their influence on various signaling pathways.

Statin Inhibition of Isoprenoid Synthesis and Downstream Signaling

Statins inhibit HMG-CoA reductase, which is a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis. This inhibition leads to a reduction in farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases like Rho, Rac, and Ras. These proteins are crucial for a wide range of cellular processes, including signal transduction in immune cells.[1]

Caption: Statin inhibition of the mevalonate pathway.

Experimental Workflow for Murine Allergic Asthma Model

The following diagram illustrates the typical experimental workflow for inducing and evaluating allergic asthma in a murine model.

Caption: Workflow for murine allergic asthma model.

Putative Mechanism of Statin Action on IgE-Mediated Responses

While some studies show a reduction in IgE levels by certain statins, others indicate that the primary effect might be on the downstream consequences of IgE-mediated activation, such as mast cell degranulation and cytokine release. Simvastatin has been shown to suppress T-cell production of IL-4 and IL-5, which are critical cytokines for IgE class switching in B cells.[1] Fluvastatin has been demonstrated to suppress the phosphorylation of Akt and Erk, key signaling molecules downstream of the FcεRI in mast cells.[1]

Caption: Putative mechanisms of statin action on IgE pathways.

Conclusion

The available evidence from murine models suggests that certain statins can modulate IgE-mediated allergic responses. While the direct effects on IgE production can vary between different statins, there is a more consistent inhibitory effect on the downstream inflammatory consequences of mast cell activation. The primary mechanism appears to be linked to the inhibition of isoprenoid synthesis, which in turn affects crucial signaling pathways in T-cells and mast cells. Further research is warranted to fully elucidate the therapeutic potential of statins in allergic diseases and to understand the differential effects observed among various members of this drug class.

References

- 1. Fluvastatin Suppresses Mast Cell and Basophil IgE Responses: Genotype-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lovastatin inhibits antigen-induced airway eosinophilia without affecting the production of inflammatory mediators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishment and characterization of murine models of asthma and subcutaneous immunotherapy for Humulus pollen allergy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of Statins: A Technical Guide

Introduction

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, a critical component in the body's cholesterol synthesis pathway.[1][2][3] While widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease, a growing body of preclinical and clinical research has unveiled their potential therapeutic applications in other areas, most notably in cancer.[4][5][6] This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of statins, focusing on their mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This inhibition leads to a reduction in the synthesis of cholesterol and other downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[7] By disrupting these processes, statins can exert a range of pleiotropic effects beyond cholesterol-lowering, including anti-inflammatory, antioxidant, and anti-proliferative actions.[2][8]

Quantitative Data from Preclinical Studies

The anti-cancer effects of various statins have been evaluated in numerous preclinical studies across different cancer cell lines. The following tables summarize key quantitative data, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Statins in Various Cancer Cell Lines

| Statin | Cancer Cell Line | IC50 (µM) | Reference |

| Simvastatin | Ovcar-8 (Ovarian) | 1-35 | [9] |

| Simvastatin | GIC (Glioblastoma) | Varies | [10] |

| Simvastatin | H1229 (Lung) | Varies | [10] |

| Simvastatin | PC-3 (Prostate) | Varies | [10] |

| Simvastatin | MDA-MB-231 (Breast) | Varies | [10] |

| Simvastatin | VMM39 (Melanoma) | Varies | [10] |

| Lovastatin | Various | Not Specified | [11] |

| Atorvastatin | Not Specified | Not Specified | [12] |

| Fluvastatin | Not Specified | Not Specified | [1] |

| Pravastatin | Not Specified | Not Specified | [1] |

| Rosuvastatin | Not Specified | Not Specified | [1] |

Note: "Varies" indicates that while the study demonstrated a dose-dependent effect and calculated IC50 values, the specific values were presented in graphical form and not explicitly stated in a table in the source document.

Table 2: Effects of Statins on Cellular Processes

| Statin | Cell Line | Effect | Quantitative Measure | Reference |

| Simvastatin | U251MG, G34 (Glioblastoma) | Induction of Apoptosis | Increased Caspase 3/7 activity | [10] |

| Simvastatin | U251MG, G34 (Glioblastoma) | Stimulation of Autophagy | Increased LC3A/B-II expression | [10] |

| Atorvastatin | Breast Cancer Metastases | Suppression of Proliferation | Not Specified | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the therapeutic potential of statins.

Cell Viability and IC50 Determination

-

Cell Lines: A variety of cancer cell lines are used, including those from ovarian, glioblastoma, lung, prostate, breast, and melanoma cancers.[9][10]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of statins (e.g., simvastatin, lovastatin) for a specified period (e.g., 4 days).[9]

-

Assessment: Cell viability is assessed using methods such as the Trypan Blue exclusion assay or MTT assay. The IC50 is then calculated from the dose-response curves.[9]

Apoptosis and Autophagy Assays

-

Apoptosis Detection: Apoptosis can be measured by detecting the activity of caspases (e.g., caspase 3/7) using commercially available kits. Another common method is Western blotting for cleaved PARP, a marker of apoptosis.[10]

-

Autophagy Assessment: Autophagy can be evaluated by monitoring the expression levels of autophagy-related proteins such as LC3-II, p62, and Rab7 via immunoblotting or immunocytochemistry.[9][10]

Animal Studies

-

Models: In vivo studies often utilize xenograft models where human cancer cells are implanted into immunocompromised mice.[14]

-

Treatment: Statins (e.g., simvastatin at 50mg/kg) are administered to the animals, often on a daily or twice-daily schedule.[10]

-

Outcome Measures: Therapeutic efficacy is assessed by measuring tumor growth, animal survival, and by analyzing biomarkers of apoptosis and other relevant pathways in the tumor tissue.[10][14]

Signaling Pathways and Experimental Workflows

The therapeutic effects of statins are mediated through their influence on various signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Statin Inhibition of the Mevalonate Pathway.

Caption: Workflow for Preclinical Statin Evaluation.

Conclusion

Preliminary studies strongly suggest that statins possess therapeutic potential beyond their established role in cardiovascular disease, particularly in the context of oncology. Their ability to inhibit the HMG-CoA reductase pathway and subsequently affect critical cellular signaling pathways provides a strong rationale for their investigation as anti-cancer agents.[4][5] The quantitative data from in vitro and in vivo studies, while variable across different statins and cancer types, consistently demonstrate their anti-proliferative, pro-apoptotic, and autophagy-inducing effects.[9][10] The detailed experimental protocols provide a foundation for future research to further elucidate their mechanisms of action and to optimize their therapeutic application, potentially in combination with existing cancer therapies.[5][6] Further clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. New insights into the therapeutic potentials of statins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potential Benefits and Risks Associated with the Use of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of statins as a treatment for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Lovastatin - Wikipedia [en.wikipedia.org]

- 12. Atorvastatin - Wikipedia [en.wikipedia.org]

- 13. Statins attenuate outgrowth of breast cancer metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Statins and Gliomas: A Systematic Review of the Preclinical Studies and Meta-Analysis of the Clinical Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Inhibitory Landscape of Estatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estatin B, a naturally derived thiol protease inhibitor, presents a compelling profile for researchers in enzymology and immunology. Isolated from the thermophilic fungus Myceliophthora thermophila, this dipeptide derivative has demonstrated a specific inhibitory action against certain cysteine proteases and a notable ability to suppress Immunoglobulin E (IgE) production. This technical guide provides a comprehensive overview of the inhibitory spectrum of this compound, detailing its known targets, the methodologies for assessing its activity, and the potential signaling pathways it may modulate.

Core Inhibitory Spectrum of this compound

This compound exhibits a specific inhibitory activity against a subset of thiol proteases. The following table summarizes the available quantitative data on its inhibitory potency.

| Target Enzyme | Enzyme Class | Inhibitory Concentration (IC50) |

| Papain | Cysteine Protease | 0.12 µg/ml |

| Ficin | Cysteine Protease | 0.24 µg/ml |

| Bromelain | Cysteine Protease | 3.8 µg/ml |

Data sourced from Yaginuma et al., 1989.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections outline the key experimental protocols.

Thiol Protease Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against thiol proteases such as papain.

Materials:

-

Crystalline papain

-

Casein (as substrate)

-

Buffer: 0.05 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM cysteine

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

This compound solution of varying concentrations

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Prepare a papain solution in the buffer and incubate for 30 minutes at 37°C to ensure activation of the enzyme.

-

Inhibitor Incubation: In a series of test tubes, mix the activated papain solution with varying concentrations of this compound. Include a control tube with no inhibitor. Incubate the mixtures for 10 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the casein substrate to each tube.

-

Reaction Incubation: Incubate the reaction mixtures for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Quantification: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein.

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo IgE Production Suppression Assay

This protocol outlines the method used to evaluate the effect of this compound on IgE antibody production in a mouse model.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA) as the antigen

-

Aluminum hydroxide gel as the adjuvant

-

This compound solution

-

Saline solution (control)

-

ELISA kit for mouse IgE

Procedure:

-

Immunization: Sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide gel.

-

Inhibitor Administration: Administer this compound solution (e.g., via intravenous injection) to the treatment group of mice. Administer saline to the control group. The timing and dosage of administration should be optimized based on the experimental design.

-

Booster Immunization: Administer a booster injection of OVA in saline at a later time point (e.g., 14 days after the initial sensitization).

-

Blood Collection: Collect blood samples from the mice at various time points after the booster immunization.

-

Serum Separation: Separate the serum from the blood samples.

-

IgE Quantification: Measure the levels of OVA-specific IgE in the serum samples using an ELISA.

-

Analysis: Compare the IgE levels between the this compound-treated group and the control group to determine the extent of suppression.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound suppresses IgE production remain to be fully elucidated. However, based on the known pathways of IgE synthesis, we can hypothesize potential targets.

The production of IgE by B cells is a complex process that is tightly regulated by T helper 2 (Th2) cells and their associated cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13). The binding of these cytokines to their receptors on B cells initiates a signaling cascade that is crucial for the class-switch recombination to the IgE isotype.

A key signaling pathway involved is the JAK-STAT pathway. Upon cytokine binding, Janus kinases (JAKs) associated with the receptor are activated, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 then translocates to the nucleus and induces the transcription of genes necessary for IgE class switching.

Given that this compound is a protease inhibitor, it is plausible that its inhibitory effect on IgE production is indirect. It may act on proteases involved in the processing or signaling of key molecules within the IgE synthesis pathway. For instance, certain proteases are known to be involved in the activation of cell surface receptors or the processing of signaling molecules. By inhibiting these proteases, this compound could disrupt the signaling cascade required for IgE production.

Conclusion

This compound is a specific inhibitor of certain thiol proteases with a demonstrated in vivo activity of suppressing IgE production. The quantitative data on its inhibitory spectrum, while limited, provides a solid foundation for further investigation. The detailed experimental protocols provided in this guide will enable researchers to consistently and accurately assess its biological activities. Future research should focus on elucidating the precise molecular mechanism by which this compound modulates the immune response, particularly its effect on the signaling pathways governing IgE synthesis. A deeper understanding of its mechanism of action could pave the way for the development of novel therapeutic agents for allergic and inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Estatin B in In Vitro Protease Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estatin B is a naturally occurring thiol protease inhibitor isolated from the thermophilic bacterium Myceliophthora thermophila M4323. It has demonstrated specificity for inhibiting the activity of thiol proteases, also known as cysteine proteases, such as papain, ficin, and bromelain.[1][2] This document provides detailed protocols for conducting in vitro protease inhibition assays using this compound, along with information on the signaling pathways modulated by its target proteases.

Mechanism of Action

This compound functions as a competitive inhibitor of thiol proteases. The active site of these proteases is characterized by a catalytic dyad containing a cysteine residue. This compound likely interacts with the active site of these enzymes, preventing the binding and subsequent cleavage of their natural substrates.

Data Presentation: Inhibitory Activity of Thiol Protease Inhibitors

Table 1: Representative Inhibition Constants (Ki) of Thiol Protease Inhibitors against Papain

| Inhibitor | Ki (nM) | Comments |

| Z-Phe-Ala-glyoxal | 3.30 ± 0.25 | A competitive inhibitor of papain.[3] |

| Stefin A (human) | 0.019 | A potent reversible and competitive inhibitor.[4] |

| Cystatin B (human) | - | A known inhibitor of cathepsin B and H.[4] |

Table 2: Representative IC50 Values of Inhibitors against Bromelain

| Inhibitor | IC50 | Cell Line/Assay Condition |

| Bromelain Fraction 3 | 5.11 µg/ml | ASPC-1 cells |

| Unfractionated Bromelain | 11.98 µg/ml | ASPC-1 cells |

| E-64 | 74.38 ± 1.65 nM | Against purified Trx-MD2Bro (a bromelain) |

Experimental Protocols

The following are detailed protocols for in vitro protease inhibition assays for papain, ficin, and bromelain, which can be adapted for use with this compound.

Protocol 1: In Vitro Inhibition of Papain Activity using a Chromogenic Substrate

This protocol is adapted from established methods for determining papain inhibition using a chromogenic substrate.

1. Materials and Reagents:

-

Papain (from Carica papaya)

-

This compound (or other test inhibitor)

-

Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) (chromogenic substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Experimental Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of papain in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

-

Prepare a stock solution of BAPNA in DMSO. Dilute in assay buffer to the final working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of different concentrations of this compound solution.

-

For the control (uninhibited) wells, add 20 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

-

Add 160 µL of the papain solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the BAPNA substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at time zero.

-

Continue to measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of papain activity.

-

Protocol 2: In Vitro Inhibition of Ficin Activity using a Fluorogenic Substrate

This protocol is a general method for assessing protease inhibition using a fluorogenic substrate and can be adapted for ficin and this compound.

1. Materials and Reagents:

-

Ficin (from Ficus species)

-

This compound (or other test inhibitor)

-

Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 50 mM MES, pH 6.5, containing 2 mM DTT and 1 mM EDTA

-

DMSO (for dissolving inhibitor and substrate)

-

Black 96-well microplate (for fluorescence measurements)

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)

2. Experimental Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of ficin in assay buffer.

-

Prepare a stock solution of this compound in DMSO and dilute to various concentrations in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in assay buffer.

-

-

Assay Setup:

-

In a black 96-well plate, add 20 µL of each concentration of this compound solution.

-

For control wells, add 20 µL of assay buffer with the corresponding DMSO concentration.

-

Add 160 µL of the ficin solution to all wells.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Initiate Reaction:

-

Add 20 µL of the fluorogenic substrate solution to each well.

-

-

Measurement:

-

Measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-20 minutes using the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the reaction velocity (rate of increase in fluorescence) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 3: In Vitro Inhibition of Bromelain Activity using a Caseinolytic Assay

This protocol is based on the classical caseinolytic assay to measure protease activity and its inhibition.

1. Materials and Reagents:

-

Bromelain (from pineapple stem)

-

This compound (or other test inhibitor)

-

Casein (Hammersten grade)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 2 mM DTT

-

Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

-

Folin & Ciocalteu's phenol reagent

-

Tyrosine standard solution

-

Spectrophotometer

2. Experimental Procedure:

-

Prepare Reagents:

-

Prepare a 1% (w/v) casein solution in assay buffer. Heat gently to dissolve and then cool to the assay temperature.

-

Prepare a stock solution of bromelain in assay buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) and dilute to desired concentrations.

-

-

Assay Setup:

-

In separate test tubes, pre-incubate 0.5 mL of the bromelain solution with 0.5 mL of different concentrations of this compound for 10 minutes at 37°C.

-

The control tube should contain 0.5 mL of bromelain solution and 0.5 mL of assay buffer.

-

-

Initiate Reaction:

-

Add 1.0 mL of the pre-warmed casein solution to each tube to start the reaction.

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

-

Stop Reaction and Precipitate Protein:

-

Stop the reaction by adding 3.0 mL of TCA solution to each tube. This will also precipitate the undigested casein.

-

Allow the tubes to stand at room temperature for 30 minutes.

-

-

Measure Proteolytic Activity:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully collect the supernatant. The amount of soluble peptides in the supernatant is proportional to the enzyme activity.

-

The concentration of soluble peptides (containing tyrosine and tryptophan) can be determined using the Folin-Ciocalteu method by measuring the absorbance at 660 nm, or more simply by measuring the absorbance of the supernatant at 280 nm. A standard curve using tyrosine should be prepared.

-

-

Data Analysis:

-

Calculate the percentage of bromelain inhibition for each concentration of this compound.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Papain and Bromelain

The following diagrams illustrate the known signaling pathways affected by the proteolytic activity of papain and bromelain. Inhibition of these proteases by this compound would be expected to counteract these effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation and characterization of new thiol protease inhibitors estatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 13C-NMR study of the inhibition of papain by a dipeptide-glyoxal inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journey of cystatins from being mere thiol protease inhibitors to at heart of many pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Statins

Note on Terminology: The term "Estatin B" does not correspond to a recognized molecule in scientific literature. It is highly probable that this is a reference to the well-established class of drugs known as Statins . This document will, therefore, focus on providing detailed application notes and protocols for developing cell-based assays to investigate the effects of Statins.

Application Notes

Introduction to Statins

Statins are a class of drugs that act as inhibitors of HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase).[1][2] This enzyme is responsible for the rate-limiting step in the mevalonate pathway, which is essential for cholesterol biosynthesis.[1] While widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease, statins also exhibit numerous cholesterol-independent effects, often referred to as "pleiotropic" effects.[3] These effects include modulating endothelial function, inflammation, and angiogenesis, making them a subject of intense research in cancer biology and cardiovascular medicine.[3][4][5]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of statins is the competitive inhibition of the HMG-CoA reductase enzyme, which converts HMG-CoA to mevalonic acid.[1] This inhibition not only reduces cholesterol synthesis but also depletes downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, such as Rho, Rac, and Ras, which are key regulators of numerous cellular processes.[3]

1. HMG-CoA Reductase Pathway: Statins block the conversion of HMG-CoA to mevalonate, the precursor for cholesterol and essential isoprenoids. This action upregulates the expression of LDL receptors in the liver, increasing the clearance of LDL cholesterol from the bloodstream.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 3. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Statins on Angiogenesis and Vasculogenesis - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. revespcardiol.org [revespcardiol.org]

- 6. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Studying Cysteine Protease Function

A Note on Terminology: The term "Estatin B" is not commonly found in scientific literature. It is highly probable that this is a typographical variation of either E-64 , a widely used synthetic irreversible inhibitor of cysteine proteases, or Cystatin B , an endogenous protein inhibitor of cysteine proteases. Both are critical tools for studying the function of these enzymes. This document provides detailed application notes and protocols for both E-64 and its derivatives, as well as for Cystatin B.

Part 1: E-64 and its Analogs in Cysteine Protease Research

E-64 (trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane) is a natural product isolated from Aspergillus japonicus that acts as a potent and irreversible inhibitor of many cysteine proteases. Its specificity and low toxicity in cellular and in vivo models make it an invaluable tool for elucidating the roles of cysteine proteases in various biological processes.

Mechanism of Action

E-64 contains a reactive trans-epoxysuccinyl group that covalently binds to the active site thiol group of a cysteine protease, forming a stable thioether bond. This modification irreversibly inactivates the enzyme.

Quantitative Data: Inhibitory Potency of E-64

The inhibitory potency of E-64 is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Inhibitor | Target Protease | IC50 Value (nM) |

| E-64 | Cathepsin K | 1.4 |

| E-64 | Cathepsin L | 2.5 |

| E-64 | Cathepsin S | 4.1 |

| E-64 | Cathepsin B | ~6,000 (in filarial parasite) |

| E-64 | Papain | 9 |

Experimental Protocols

This protocol describes a general method to measure the activity of a cysteine protease, such as Cathepsin B, and to determine the inhibitory effect of E-64.

Materials:

-

Purified cysteine protease (e.g., recombinant Cathepsin B)

-

Fluorogenic cysteine protease substrate (e.g., Z-RR-AFC for Cathepsin B)

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

-

E-64 stock solution (e.g., 1 mM in water or DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC)

Procedure:

-

Enzyme Preparation: Dilute the purified cysteine protease to the desired concentration in chilled Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the E-64 stock solution in Assay Buffer to achieve a range of final concentrations in the assay.

-

Reaction Setup: In the wells of the 96-well plate, add:

-

50 µL of Assay Buffer (for blank and enzyme control wells)

-

50 µL of the desired E-64 dilution (for inhibitor wells)

-

50 µL of the diluted enzyme solution to the enzyme control and inhibitor wells.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Prepare the fluorogenic substrate solution according to the manufacturer's instructions and add 50 µL to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Measurement: Immediately place the plate in the fluorescence microplate reader.

-

Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), then measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of inhibition for each E-64 concentration relative to the enzyme control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the E-64 concentration to determine the IC50 value.

-

ABPP utilizes chemical probes that covalently label the active forms of enzymes. E-64 derivatives, such as those containing a biotin or fluorescent tag (e.g., DCG-04), are used to profile the activity of cysteine proteases in complex biological samples.[1][2][3]

Materials:

-

Cells or tissues of interest

-

Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors, excluding cysteine protease inhibitors)

-

E-64-based activity probe with a reporter tag (e.g., biotinylated E-64)

-

SDS-PAGE reagents

-

Streptavidin-HRP conjugate and chemiluminescence substrate (for biotinylated probes) or fluorescence gel scanner (for fluorescent probes)

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Probe Labeling:

-

In a microcentrifuge tube, incubate a defined amount of protein lysate (e.g., 50 µg) with the E-64-based probe at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

SDS-PAGE and Detection:

-

Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For biotinylated probes: Transfer the proteins to a PVDF membrane, block, and probe with streptavidin-HRP followed by chemiluminescence detection.

-

For fluorescent probes: Visualize the labeled proteases directly in the gel using a fluorescence scanner.

-

Visualizations

Caption: Workflow for Activity-Based Protein Profiling (ABPP) of cysteine proteases.

Part 2: Cystatin B in Cysteine Protease Research

Cystatin B (also known as Stefin B) is an endogenous, intracellular inhibitor of papain-like cysteine proteases, including several cathepsins.[4] It plays a crucial role in protecting against proteases that may leak from lysosomes and is implicated in various physiological and pathological processes, including neurodegenerative diseases.[4]

Mechanism of Action

Cystatin B is a competitive, tight-binding, and reversible inhibitor. It interacts with the active site of target cysteine proteases in a "wedge-like" manner, blocking substrate access.

Quantitative Data: Inhibitory Potency of Cystatin B

The inhibitory potency of Cystatin B is typically expressed as the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

| Inhibitor | Target Protease | Ki Value (nM) |

| Cystatin B | Cathepsin L | 0.23 |

| Cystatin A | Cathepsin L | 1.3 |

| Cystatin C | Cathepsin L | <0.005 |

Experimental Protocols

This protocol provides a general workflow for expressing and purifying recombinant Cystatin B for use in functional assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human Cystatin B cDNA with an affinity tag (e.g., His-tag)

-

LB medium with appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Transformation: Transform the Cystatin B expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Equilibrate the affinity chromatography resin with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer.

-

Elute the recombinant Cystatin B with Elution Buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against PBS to remove imidazole.

-

Determine the protein concentration and assess purity by SDS-PAGE.

-

Store the purified protein in aliquots at -80°C.

-

This protocol describes how to use recombinant Cystatin B or modulate endogenous Cystatin B levels to study the function of intracellular cysteine proteases.

A. Exogenous Application of Recombinant Cystatin B (if cell-permeable or delivered into cells):

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of purified recombinant Cystatin B.

-

At different time points, harvest the cells and prepare lysates as described in Protocol 2.

-

Measure the activity of specific cysteine proteases using the in vitro assay described in Protocol 1.

-

Analyze downstream cellular events (e.g., apoptosis, cell migration) using appropriate assays (e.g., TUNEL assay, wound healing assay).

B. Modulation of Endogenous Cystatin B:

-

Knockdown: Use siRNA or shRNA targeting Cystatin B to reduce its expression.

-

Overexpression: Transfect cells with an expression vector encoding Cystatin B.

-

Culture the genetically modified cells alongside control cells.

-

Prepare cell lysates and measure the activity of target cysteine proteases (Protocol 1).

-

Assess the phenotypic consequences of altered Cystatin B levels and, consequently, altered cysteine protease activity.

Visualizations

Caption: Role of Cystatin B in regulating neuroinflammation.

Caption: Role of E-64/Cystatin B in studying apoptosis.

References

Application Notes and Protocols for the Use of Thiol Protease Inhibitors in Cell Lysate to Prevent Protein Degradation

A Note to the Researcher: Information regarding a specific protease inhibitor named "Estatin B" is limited in publicly available scientific literature. The name "this compound" is not widely recognized, and it is possible it is a less common or trade name for another compound. One source identifies this compound as a thiol protease inhibitor targeting enzymes like papain, fig protease, and bromelain[1].

Due to the scarcity of specific data for "this compound," this document provides a comprehensive guide on the application of general thiol protease inhibitors in cell lysates. The principles, protocols, and data presented here are based on well-characterized thiol protease inhibitors and serve as a robust starting point for your experiments. Researchers using any specific inhibitor, including one identified as "this compound," should perform initial optimization experiments to determine the ideal working conditions.

Introduction to Thiol Protease Inhibition in Cell Lysates

During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of various enzymes, including proteases. Thiol proteases, also known as cysteine proteases, are a class of enzymes that, if not inhibited, can lead to the significant degradation of protein targets of interest within the cell lysate. The addition of specific inhibitors to the lysis buffer is a critical step to preserve protein integrity for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays.

Mechanism of Action: Thiol protease inhibitors typically work by covalently modifying the active site cysteine residue of the protease, thereby irreversibly inactivating the enzyme.

General Properties and Handling of Thiol Protease Inhibitors

This section provides a summary of the general characteristics and handling recommendations for commonly used thiol protease inhibitors. This information should be considered as a guideline, and the specific product datasheet for any inhibitor should always be consulted.

| Property | Recommendation |

| Target Proteases | Papain, Calpains, Cathepsins, etc. |

| Solubility | Typically soluble in water or DMSO. Prepare concentrated stock solutions. |

| Storage of Solid Form | Store desiccated at -20°C for long-term stability. |

| Storage of Stock Solutions | Aliquot and store at -20°C; generally stable for up to one month. Avoid repeated freeze-thaw cycles. |

| Working Temperature | Add to lysis buffer immediately before use and keep the lysate on ice or at 4°C to slow down protease activity[2]. |

| pH | Most effective at a neutral or slightly alkaline pH (around 7.0)[2]. |

Experimental Protocols

Preparation of a General Protease Inhibitor Cocktail

For broad-spectrum protection, it is recommended to use a cocktail of inhibitors targeting different classes of proteases. If your protein of interest is particularly susceptible to thiol proteases, you can supplement a commercial cocktail with additional specific inhibitors.

Materials:

-

Individual protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A, PMSF, and a thiol protease inhibitor like E-64 or leupeptin)

-

DMSO or sterile water for reconstitution

-

Microcentrifuge tubes

Protocol:

-

Prepare individual stock solutions of each inhibitor at a high concentration (e.g., 100X to 1000X) in the appropriate solvent.

-

Combine the individual stock solutions to create a 100X concentrated cocktail.

-

Aliquot the 100X cocktail into single-use volumes and store at -20°C.

Note: PMSF is unstable in aqueous solutions and should be added to the lysis buffer immediately before use[2].

Cell Lysis and Protein Extraction

This protocol provides a general procedure for lysing adherent mammalian cells. The volume of lysis buffer should be optimized to ensure efficient lysis and an appropriate final protein concentration[3][4].

Materials:

-

Cultured cells (approximately 80% confluent)[3]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA, NETN)[3]

-

100X Protease Inhibitor Cocktail (containing a thiol protease inhibitor)

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer supplemented with the 100X protease inhibitor cocktail (diluted to 1X) to the plate. A common starting point is 1 mL of lysis buffer for a 10 cm dish.

-

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing[3].

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the protein-containing cell lysate) to a new, pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Extraction

The following diagram illustrates the key steps in preparing a cell lysate with the inclusion of protease inhibitors.

Caption: A typical workflow for preparing cell lysates for protein analysis.

Simplified Signaling Pathway Protection

Inhibiting proteases is crucial for studying signaling pathways accurately. For instance, many components of apoptotic pathways are themselves proteins that can be cleaved and activated or degraded by proteases. The diagram below shows a simplified hypothetical pathway where a protein of interest is protected from degradation.

Caption: Inhibition of a thiol protease preserves the protein of interest.

Concluding Remarks

References

Estatin B: Application Notes for Stock Solution Preparation, Storage, and Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Estatin B, a thiol protease inhibitor. The information is intended to guide researchers in the effective use of this compound in laboratory settings.

Physicochemical Properties and Storage Recommendations

This compound is a known inhibitor of thiol proteases such as papain, fig protease, and bromelain[1][2]. Its molecular formula is C18H25N5O6, with a molecular weight of 407.4 g/mol .

Table 1: this compound Properties and Storage Conditions

| Property | Value | Source |

| Molecular Weight | 407.4 g/mol | [1] |

| CAS Number | 106396-24-1 | [1] |

| Appearance | Lyophilized powder | General Knowledge |

| Recommended Solvent | DMSO | Inferred from similar compounds |

| Storage of Lyophilized Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 1 year | [1] |

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO). The following protocol outlines the recommended procedure.

Protocol 1: this compound Stock Solution Preparation

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

-

Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 407.4 g/mol ), you would add 245.5 µL of DMSO.

-

Calculation: (1 mg / 407.4 g/mol ) / 10 mmol/L = 0.0002455 L = 245.5 µL

-

-

Dissolution: Add the calculated volume of DMSO to the vial of this compound.

-

Vortexing: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

-

Storage: Store the aliquots at -80°C.

Workflow for Stock Solution Preparation

Diagram 1: this compound Stock Solution Workflow

In Vitro Papain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against papain, a well-characterized thiol protease.

Protocol 2: Fluorometric Papain Inhibition Assay

Materials:

-

This compound stock solution (in DMSO)

-

Papain (activated)

-

Fluorogenic papain substrate (e.g., Z-FR-AMC)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it on ice.

-

Prepare a working solution of papain in the Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate over the desired time course.

-

Prepare a working solution of the fluorogenic substrate in the Assay Buffer.

-

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in the Assay Buffer to achieve a range of desired final assay concentrations. Remember to include a vehicle control (DMSO without this compound).

-

-

Assay Plate Setup:

-

To the wells of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound dilutions or vehicle control

-

Papain working solution

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate working solution to all wells to start the reaction.

-

-

Measure Fluorescence:

-

Immediately begin kinetic measurements of fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Table 2: Example Papain Inhibition Assay Parameters

| Parameter | Example Value |

| Enzyme | Papain |

| Substrate | Z-FR-AMC |

| Final Substrate Concentration | 10 µM |

| Assay Buffer pH | 6.5 |

| Pre-incubation Time | 15 minutes |

| Assay Temperature | 37°C |

| Detection Method | Fluorescence (Kinetic) |

Workflow for Papain Inhibition Assay

Diagram 2: Papain Inhibition Assay Workflow

Signaling Pathway Context

While this compound's direct mechanism is the inhibition of thiol proteases, its broader biological effects may involve complex signaling pathways. The diagram below illustrates a generalized representation of how a protease inhibitor might impact a cellular pathway where a protease is involved in the activation of a signaling cascade.

References

Application Notes and Protocols for Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended buffer conditions for measuring the activity of elastase, a serine protease involved in various physiological and pathological processes.[1][2] The information is intended to guide researchers in designing and executing experiments to study elastase function and to screen for potential inhibitors.

I. Recommended Buffer Conditions for Elastase Activity

The optimal conditions for elastase activity can vary depending on the source of the enzyme (e.g., porcine pancreas, human neutrophil) and the substrate used.[3][4] However, general recommendations for buffer conditions are summarized below.

Table 1: Summary of Recommended Buffer Conditions for Elastase Activity

| Parameter | Recommended Conditions | Notes |

| pH | The optimal pH for elastase activity is generally in the alkaline range, typically between 8.0 and 10.5.[3][5] For porcine pancreatic elastase, a pH of 8.8 is often used.[6] For human leukocyte elastase, the optimal pH can vary with the substrate, for example, pH 8.0-8.5 with Suc-APA-MCA and pH 9.5 with Suc-Ala3-pNA in the absence of NaCl.[3] Some studies have shown maximal activity at pH 9.0.[4][7] | The pH optimum can be influenced by the specific substrate and the presence of salts.[3] It is advisable to perform a pH profile for your specific experimental setup to determine the optimal pH. |

| Temperature | The optimal temperature for elastase activity is generally between 25°C and 50°C.[8][9] Many standard assays are performed at 25°C or 37°C.[6][8] For elastase from Bacillus licheniformis, the optimal temperature was found to be 50°C.[10] | Enzyme stability can be a concern at higher temperatures. It is important to consider the thermal stability of the specific elastase being used.[9] |

| Buffer System | Tris-HCl is a commonly used buffer for elastase assays.[8][11] Boric acid buffer has also been used.[10] HEPES buffer has been utilized in some protocols as well.[12] | The choice of buffer can sometimes influence enzyme activity. Tris has been noted as an activator of elastase.[7] It is recommended to maintain consistency in the buffer system used throughout an experiment. |

| Ionic Strength | The effect of ionic strength on elastase activity can be substrate-dependent. For the hydrolysis of Suc-Ala3-pNA by human leukocyte elastase, 0.5 M NaCl activated the enzyme similarly at all tested pHs.[3] However, for other substrates, the activation was more pronounced at neutral and alkaline pH.[3] Some protocols include 0.5 M NaCl in the assay buffer.[12] | The influence of ionic strength should be determined empirically if it is a critical parameter for the study. |